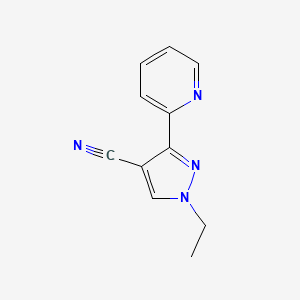

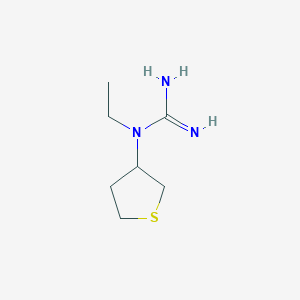

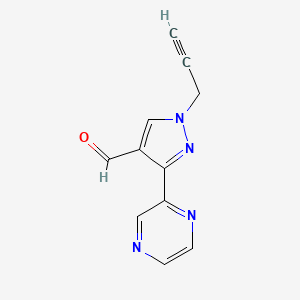

1-乙基-1-(四氢噻吩-3-基)胍

描述

Guanidines are a class of organic compounds that contain the functional group (NH2)C=NH. They are versatile functional groups in chemistry and have found application in a diversity of biological activities . Thiophenes are a type of heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of guanidines often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors .Molecular Structure Analysis

Guanidines have the ability to form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Guanidines act by enhancing the release of acetylcholine following a nerve impulse. They also appear to slow the rates of depolarization and repolarization of muscle cell membranes .科学研究应用

DNA相互作用和聚合酶活性

关于胍衍生物的研究,例如Zang等人(2005年)的研究,表明这些化合物可以影响DNA聚合酶活性,尤其是在DNA加合物旁路聚合过程中。这表明胍化合物可能有助于理解DNA修复机制和受损DNA的复制,潜在地为遗传稳定性和诱变过程提供见解(Zang等人,2005年)。

可持续材料生产

胍衍生物已应用于新型纤维素溶剂的开发,如Xie等人(2014年)的工作所示。这项研究突出了胍化合物在创造可持续材料、化学品和能源方面的应用,展示了它们在绿色化学和环境可持续性方面的潜力(Xie等人,2014年)。

仿生配位化学

双胍配体的设计用于仿生配位化学,将胍化合物的用途扩展到模拟生物过程和研究金属-配体相互作用。正如Herres-Pawlis等人(2005年)所讨论的,这一研究领域为胍衍生物在催化、酶模拟和新型配位化合物的开发中开辟了可能性(Herres-Pawlis等人,2005年)。

抗病毒和抗真菌活性

含有胍基的化合物已被研究其抗病毒和抗真菌特性,如Golankiewicz和Ostrowski(2006年)关于三环鸟嘌呤类似物的工作。此类研究表明胍衍生物在针对各种病毒和真菌感染开发新的治疗剂方面具有潜力(Golankiewicz和Ostrowski,2006年)。

配位化学和配体设计

胍作为配位化学中的配体的多功能性由Bailey和Pace(2001年)强调,他们讨论了胍的广泛供体性质和配位模式。这种灵活性使它们适用于化学和材料科学中的广泛应用(Bailey和Pace,2001年)。

作用机制

Target of Action

Guanethidine is an antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .

Mode of Action

It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

生化分析

Molecular Mechanism

The molecular mechanism of 1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research .

Dosage Effects in Animal Models

The effects of 1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

属性

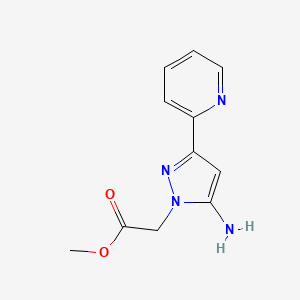

IUPAC Name |

1-ethyl-1-(thiolan-3-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c1-2-10(7(8)9)6-3-4-11-5-6/h6H,2-5H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGJEIWLDNBQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

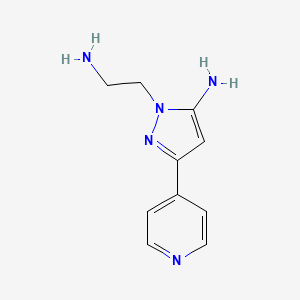

![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)